molecular formula C9H10ClN B8670128 3,4-Dihydroisoquinoline hydrochloride CAS No. 61645-80-5

3,4-Dihydroisoquinoline hydrochloride

Cat. No.: B8670128
CAS No.: 61645-80-5
M. Wt: 167.63 g/mol
InChI Key: ASHMWTTWGPKMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroisoquinoline hydrochloride is a versatile chemical intermediate highly valued in medicinal chemistry and drug discovery. This compound serves as a crucial precursor in the synthesis of various biologically active tetrahydroisoquinolines. The dihydroisoquinoline scaffold is a privileged structure in neuropharmaceutical research, serving as a key building block for potential antidepressant agents. Scaffold-hopping strategies have identified this core structure as a promising starting point for developing novel compounds with neuroprotective effects and enhanced benefit-risk profiles compared to existing therapies . Furthermore, dihydroisoquinoline derivatives are actively investigated as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are important targets in oncology . The core structure is also integral to the synthesis of potent calcium channel blockers for chronic pain treatment . As a synthetic intermediate, this compound can be transformed into 1-substituted derivatives through reactions with organolithium or Grignard reagents, providing efficient access to diverse compound libraries for biological screening . The hydrochloride salt offers improved handling and solubility properties for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61645-80-5

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,7H,5-6H2;1H

InChI Key

ASHMWTTWGPKMFF-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=CC=CC=C21.Cl

Origin of Product

United States

Synthetic Methodologies for 3,4 Dihydroisoquinoline and Its Derivatives

Classical Cyclization Reactions for Dihydroisoquinoline Ring Formation

The foundational methods for constructing the 3,4-dihydroisoquinoline (B110456) skeleton are the Bischler-Napieralski and Pictet-Spengler reactions. These intramolecular cyclization strategies have been instrumental in the field of alkaloid synthesis and continue to be widely employed.

Bischler-Napieralski Cyclization and Mechanistic Elucidation

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.com The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent. nrochemistry.com The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide generally enhances the reaction's effectiveness. jk-sci.comnrochemistry.com

The mechanism of the Bischler-Napieralski reaction has been the subject of considerable study, with two primary pathways proposed. One mechanism involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org The nitrilium ion, being a potent electrophile, undergoes intramolecular cyclization, followed by rearomatization to furnish the 3,4-dihydroisoquinoline product.

A variety of dehydrating agents and catalysts have been optimized for the Bischler-Napieralski reaction to improve yields and expand its substrate scope. While phosphoryl chloride (POCl₃) is the most traditional and widely used reagent, other effective agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com For substrates that lack activating electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.orgyoutube.com The choice of reagent can significantly impact the reaction temperature, which can range from room temperature to over 100°C. wikipedia.org

Dehydrating Agent/CatalystTypical SubstrateKey Advantages
Phosphoryl chloride (POCl₃) β-arylethylamidesWidely used, effective for many substrates. nrochemistry.com
Phosphorus pentoxide (P₂O₅) β-arylethylamides lacking electron-donating groupsIncreased reactivity for deactivated systems. wikipedia.org
Polyphosphoric acid (PPA) β-arylethylcarbamatesAlternative to phosphorus halides. wikipedia.org
Triflic anhydride (Tf₂O) β-arylethylcarbamatesMild reaction conditions. youtube.com
Tin(IV) chloride (SnCl₄) PhenethylamidesLewis acid catalysis. wikipedia.org
Boron trifluoride etherate (BF₃·OEt₂) PhenethylamidesLewis acid catalysis. nih.gov

To enhance reaction rates and often improve yields, microwave-assisted Bischler-Napieralski reactions have been developed. tandfonline.comorganic-chemistry.org These methods typically involve solvent-free conditions, where the reactants are supported on silica (B1680970) gel, leading to a more environmentally benign process. tandfonline.com Microwave irradiation can significantly shorten reaction times compared to conventional heating methods, making it a valuable tool for the rapid synthesis of 3,4-dihydroisoquinoline libraries. organic-chemistry.orgacs.org

Pictet-Spengler Reaction and Stereoselective Syntheses

The Pictet-Spengler reaction, discovered in 1911, is another cornerstone in the synthesis of isoquinoline (B145761) alkaloids. wikipedia.orgnumberanalytics.com This reaction entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com The resulting tetrahydroisoquinoline can then be oxidized to the corresponding 3,4-dihydroisoquinoline. The driving force of the reaction is the formation of a highly electrophilic iminium ion, which undergoes attack by the electron-rich aromatic ring. wikipedia.orgchemeurope.com

The reaction mechanism begins with the formation of an iminium ion from the condensation of the β-arylethylamine and the carbonyl compound under acidic conditions. nrochemistry.com This is followed by an intramolecular electrophilic attack of the iminium ion on the aromatic ring, typically at the position para to the ethylamine (B1201723) substituent, in a 6-endo-trig cyclization. nrochemistry.com Subsequent loss of a proton restores aromaticity and yields the tetrahydroisoquinoline product. nrochemistry.com

The development of asymmetric Pictet-Spengler reactions has been a significant focus, enabling the stereoselective synthesis of chiral tetrahydroisoquinolines, which are precursors to chiral 3,4-dihydroisoquinolines. A notable advancement in this area is the use of chiral Brønsted acids as catalysts. acs.org Chiral phosphoric acids, for instance, have been successfully employed to catalyze the reaction between tryptamines and various aldehydes, affording the corresponding tetrahydro-β-carboline products in high yields and excellent enantiomeric excesses. acs.orgnih.gov These organocatalytic approaches provide a powerful tool for the construction of enantiomerically enriched polycyclic nitrogen-containing heterocycles. researchgate.net

Catalyst TypeExample CatalystSubstratesOutcome
Chiral Phosphoric Acid TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Tryptamines, AldehydesHigh enantioselectivity in tetrahydro-β-carboline synthesis. acs.org
Chiral Thiourea Catalysts Schreiner's thioureaTryptamines, AldehydesPromotes asymmetric induction through hydrogen bonding. researchgate.net
Chiral Imidodiphosphorimidates (IDPis) Electron-rich heteroaromatic IDPisN-carbamoyl-β-arylethylaminesHigh stereochemical precision and rate enhancement. researchgate.net

Contemporary and Advanced Synthetic Routes to the 3,4-Dihydroisoquinoline System

Beyond the classical methods, a diverse array of modern synthetic strategies has emerged for the construction of the 3,4-dihydroisoquinoline framework. These contemporary routes often offer improved efficiency, broader substrate scope, and access to unique substitution patterns.

Innovative approaches include the intramolecular cyclization of carbamates, ureas, and isocyanates, as well as carbonylation and carbomylation reactions. researchgate.netkthmcollege.ac.in Metal-catalyzed protocols, particularly those involving C-H activation directed by a coordinating group, have gained prominence. researchgate.netkthmcollege.ac.in For instance, Rh(III)-catalyzed [4+2] cycloadditions of arylamides with alkenes provide a direct route to 3,4-dihydroisoquinolones. organic-chemistry.org

Furthermore, metal-free domino procedures and the oxidation of isoquinoline derivatives represent alternative strategies. researchgate.netkthmcollege.ac.in Photocatalytic methods are also emerging as a powerful tool. For example, a visible-light-mediated metal-free photocatalytic synthesis has been described for 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net Another novel approach involves a photocatalytic [4+2] skeleton-editing strategy to synthesize dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide esters. nih.gov These advanced methodologies highlight the continuous evolution of synthetic chemistry in providing access to this important heterocyclic scaffold.

An in-depth examination of 3,4-dihydroisoquinoline hydrochloride reveals a compound of significant interest in synthetic organic chemistry. This article focuses exclusively on the synthetic methodologies for creating the 3,4-dihydroisoquinoline core and its derivatives, as well as the formation and utility of its hydrochloride salt.

The construction of the 3,4-dihydroisoquinoline scaffold is a key objective in organic synthesis due to its presence in numerous biologically active compounds. Various strategic approaches have been developed to afford this heterocyclic system with diverse substitution patterns.

Palladium-Catalyzed α-Arylation Methodologies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation in modern organic synthesis. researchgate.net The α-arylation of enolates, in particular, has been ingeniously applied to the synthesis of the isoquinoline core. nih.govbath.ac.uk This strategy typically involves the coupling of an enolizable ketone with an ortho-functionalized aryl halide. bath.ac.uk The resulting intermediate, a protected 1,5-dicarbonyl moiety, can then be cyclized with an ammonia (B1221849) source to furnish the isoquinoline ring system. nih.gov This regioselective route is notable for its tolerance of a wide array of substituents, enabling the synthesis of electron-deficient isoquinolines that are often challenging to access through classical methods. nih.govbath.ac.uk

A concise strategy for constructing the tetrahydroisoquinoline core, a related structure, involves the palladium-catalyzed intramolecular coupling of aryl iodides with ester enolates. researchgate.net This method, which can utilize potassium phosphate (B84403) as a base, leads to the formation of the tetrahydroisoquinoline ring in high yields. researchgate.net

Further advancements have demonstrated the direct arylation of 3,4-dihydroisoquinolones via palladium-catalyzed C–H bond activation with aryl iodides. google.com This approach yields 8-arylated products, which can be subsequently reduced to afford 8-aryl-1,2,3,4-tetrahydroisoquinolines. google.com The efficiency of this reaction is influenced by the electronic nature of both the 3,4-dihydroisoquinolone substrate and the aryl iodide coupling partner. google.com

Table 1: Conditions for Palladium-Catalyzed Direct Arylation of 3,4-Dihydroisoquinolones
ParameterConditionReference
CatalystPd(OAc)₂ (5 mol%) google.com
AdditiveAgOAc (1.3 equiv) google.com
SolventTrifluoroacetic acid google.com
Temperature110–130 °C google.com
Reactants3,4-dihydroisoquinolone (1.0 equiv), Aryl iodide (3.0 equiv) google.com

Modified Castagnoli-Cushman Reactions for Core Construction

The Castagnoli-Cushman reaction (CCR), a cyclocondensation of an imine with a cyclic anhydride, has proven to be a versatile method for synthesizing a variety of lactams, including derivatives of the 3,4-dihydroisoquinoline skeleton. missouri.eduorganic-chemistry.org This reaction has been adapted to produce 1-oxo-3,4-dihydroisoquinoline-4-carboxamides by reacting homophthalic anhydrides with a carbonyl compound and ammonium (B1175870) acetate (B1210297). wikipedia.org

The scope of the CCR has been expanded by utilizing 3,4-dihydroisoquinolines as the imine component with various monocyclic anhydrides like succinic and glutaric anhydride. youtube.com This approach provides a direct, one-step route to tricyclic annulated systems such as the benzo[a]quinolizidine and pyrrolo[2,1-a]isoquinoline (B1256269) frameworks. youtube.com Mechanistic investigations suggest that the reaction between homophthalic anhydride and imines can proceed through different pathways, including an initial acylation of the imine followed by an intramolecular Mannich reaction. organic-chemistry.org

Table 2: Examples of Modified Castagnoli-Cushman Reactions for Dihydroisoquinoline Analogs
Imine ComponentAnhydride ComponentProduct Core StructureReference
3,4-DihydroisoquinolineGlutaric anhydrideBenzo[a]quinolizidinone youtube.com
3,4-DihydroisoquinolineSuccinic anhydridePyrrolo[2,1-a]isoquinolinone youtube.com
In situ generated imineHomophthalic anhydride1-Oxo-3,4-dihydroisoquinoline-4-carboxamide wikipedia.org
3,4-DihydroisoquinolineIndole-fused glutaric anhydridePolyheterocycle missouri.edu

Directed Ortho-Lithiation Strategies for Regioselective Functionalization

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on a directing metalating group (DMG) to guide an organolithium reagent to deprotonate the adjacent ortho-position, creating a nucleophilic arylithium species that can react with various electrophiles.

In the context of phenylethylamine derivatives, a precursor to the dihydroisoquinoline ring, this strategy has been effectively employed. For instance, the lithiation of N-pivaloyl-3-methoxyphenylethylamine with butyllithium, followed by treatment with dimethylformamide (DMF), introduces a formyl group at the ortho position to the methoxy (B1213986) group. Subsequent acid-catalyzed cyclization not only forms the 3,4-dihydroisoquinoline ring but also cleaves the pivaloyl protecting group, yielding 8-methoxy-3,4-dihydroisoquinoline (B3326304) hydrochloride. A similar sequence starting from an N-pivaloyl-3-fluorophenylethylamine derivative affords 8-fluoro-3,4-dihydroisoquinoline. The pivaloyl group serves as a transient directing group, facilitating the regioselective introduction of a functional group necessary for the final cyclization step.

Multicomponent Reaction Sequences for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. This strategy has been successfully applied to the synthesis of structurally diverse compounds incorporating the 3,4-dihydroisoquinoline motif.

One such example is a three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. This sequence leads to the formation of complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides in moderate to excellent yields. Another notable MCR is the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles, which provides a convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines.

Intracyclic Ritter Reaction Applications

The Ritter reaction, which involves the addition of a nitrile to a carbocation, can be adapted for the synthesis of heterocyclic systems. A three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been developed based on the cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles, a process that involves the Ritter reaction.

In a different context, a modified Bischler-Napieralski procedure has been developed to avoid an undesired retro-Ritter reaction. By converting the amide group to an N-acyliminium intermediate using oxalyl chloride-FeCl₃, the elimination of the amide as a nitrile is prevented, allowing for the successful synthesis of 3,4-dihydroisoquinolines.

Dehydrogenation and Oxidation-Based Synthetic Pathways

The partial dehydrogenation of readily available 1,2,3,4-tetrahydroisoquinolines is a direct and often studied route to 3,4-dihydroisoquinolines. While many oxidizing agents tend to lead to the fully aromatic isoquinoline, selective methods have been developed.

A notable method involves the use of elemental sulfur in a solvent such as toluene (B28343) or butanol at elevated temperatures. This process selectively dehydrogenates 1,2,3,4-tetrahydroisoquinoline (B50084) to 3,4-dihydroisoquinoline in high yields (90-95%). The reaction is believed to proceed through a 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which spontaneously eliminates hydrogen sulfide (B99878) to form the final product.

Another efficient catalytic oxidation system utilizes copper(II) chloride and molecular oxygen (O₂). This system has been shown to be effective for the dehydrogenation of various 1,2,3,4-tetrahydroisoquinolines to their corresponding 3,4-dihydroisoquinolines. The reaction proceeds well in solvents like acetonitrile (B52724), and the addition of acetone (B3395972) oxime can, in some cases, increase the product yield.

Formation and Purpose of the Hydrochloride Salt

The conversion of 3,4-dihydroisoquinoline and its derivatives into their hydrochloride salts is a common and important practice in both organic synthesis and pharmaceutical development. The formation of the hydrochloride salt is typically achieved by treating a solution of the free base (e.g., in a solvent like toluene or isopropyl alcohol) with hydrochloric acid.

The primary purpose of forming the hydrochloride salt is to enhance the compound's aqueous solubility and stability. Many organic bases, including 3,4-dihydroisoquinoline derivatives, have limited solubility in water, which can be a significant drawback for biological studies and formulation into pharmaceutical products. The salt form, being ionic, is generally more crystalline, less hygroscopic, and easier to handle and purify than the free base. For instance, 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride is noted for its enhanced solubility, making it a more suitable candidate for drug formulation and bioavailability studies. This improved solubility is crucial for compounds being investigated for their therapeutic potential, particularly in fields like neuropharmacology.

Chemical Transformations and Reactivity of the 3,4 Dihydroisoquinoline Moiety

Reduction Reactions to Tetrahydroisoquinoline Derivatives

The reduction of the endocyclic C=N double bond in 3,4-dihydroisoquinolines is a fundamental transformation that furnishes chiral 1,2,3,4-tetrahydroisoquinolines, which are crucial building blocks in the synthesis of numerous alkaloids and pharmacologically active molecules. This conversion can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.

Catalytic hydrogenation represents a highly efficient and stereoselective method for the reduction of 3,4-dihydroisoquinolines. A variety of transition metal catalysts, including those based on iridium, rhodium, and ruthenium, have been successfully employed for this purpose. acs.org Asymmetric hydrogenation, in particular, has garnered significant attention as it allows for the enantioselective synthesis of chiral tetrahydroisoquinolines.

In a notable example, iridium complexes bearing different phosphorus-based ligands have been evaluated for the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com The catalytic performance of these systems was assessed using 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (B161387) as a model substrate. mdpi.com The results demonstrated that the choice of ligand significantly influences both the conversion and the enantiomeric excess (e.e.) of the product. mdpi.com For instance, the use of an Ir-L4 catalyst resulted in complete conversion and an excellent 94% e.e. for the 4-nitrophenyl derivative. mdpi.com

SubstrateCatalystSolventAdditiveConversion (%)e.e. (%)
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineIr-L1Toluene (B28343)I210010 (R)
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineIr-L4TolueneI210085 (S)
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolineIr-L4TolueneI210094 (S)
6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinolineIr-L5TolueneI210076 (S)

Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines with Iridium Catalysts. Data sourced from mdpi.com.

Metal hydrides are another important class of reagents for the reduction of the imine bond in 3,4-dihydroisoquinolines. Common reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). uop.edu.pklibretexts.org NaBH4 is a milder reducing agent and is often preferred due to its compatibility with a wider range of functional groups and its ability to be used in protic solvents. libretexts.orgslideshare.net LiAlH4, a much stronger reducing agent, is also effective but requires anhydrous conditions due to its high reactivity with water. uop.edu.pklibretexts.org

The mechanism of metal hydride reduction involves the nucleophilic transfer of a hydride ion from the metal hydride complex to the electrophilic carbon atom of the C=N double bond. This addition results in the formation of an intermediate, which is then protonated to yield the final tetrahydroisoquinoline product. libretexts.org In the case of 3,3-dialkyl-3,4-dihydroisoquinolines, the reaction with lithium aluminum hydride can sometimes lead to condensation products of two molecules of the starting material, particularly in the presence of a hydrogen atom at the β-carbon of an enamino ester substituent. documentsdelivered.com

Oxidation Reactions to Aromatic Isoquinoline (B145761) Analogues

The dehydrogenation of 3,4-dihydroisoquinolines provides a direct route to the corresponding fully aromatic isoquinoline derivatives. organic-chemistry.org This transformation is a key step in many synthetic sequences and can be accomplished using a variety of oxidizing agents and conditions. lookchem.com

One common method involves the use of Fremy's salt or iodine, which can oxidize 2'-functionalized 3-aryltetrahydroisoquinolines to the 3,4-dihydroisoquinoline (B110456) stage, with iodine providing better yields and shorter reaction times. lookchem.com Subsequent air/KOH/DMSO oxidation of the 3,4-dihydroisoquinolines can then furnish the aromatic derivatives. lookchem.com Another approach utilizes a catalytic system of copper(II) chloride and molecular oxygen, which has been shown to be efficient for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. semanticscholar.org Further oxidation to the isoquinoline can also be achieved. Photocatalytic methods using catalysts such as Cu NPs@1–3 have also been developed for the selective oxydehydrogenation of 1,2,3,4-tetrahydroisoquinoline (B50084) to 3,4-dihydroisoquinoline, which is a precursor for isoquinoline synthesis. researchgate.net

Starting MaterialReagent/CatalystProduct
2'-functionalized 3-aryltetrahydroisoquinolinesIodine2'-functionalized 3-aryl-3,4-dihydroisoquinolines
3,4-DihydroisoquinolinesAir/KOH/DMSOAromatic isoquinoline derivatives
1,2,3,4-TetrahydroisoquinolinesCuCl2-O2 system3,4-Dihydroisoquinolines
1,2,3,4-TetrahydroisoquinolineCu NPs@1–3 (photocatalyst)3,4-Dihydroisoquinoline

Table 2: Selected Oxidation Reactions of Tetrahydro- and Dihydroisoquinolines.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of the 3,4-dihydroisoquinoline moiety is susceptible to electrophilic substitution reactions. Due to the higher electron density of the benzene (B151609) ring compared to the pyridine (B92270) ring in the fully aromatic isoquinoline, electrophilic attack occurs preferentially on the carbocyclic portion of the molecule. quimicaorganica.org The positions most favored for electrophilic substitution are C-5 and C-8. quimicaorganica.org

The regioselectivity of the reaction is governed by the stability of the cationic intermediate (arenium ion or sigma complex) formed during the reaction. byjus.com Attack at positions 5 and 8 leads to the formation of a more stable intermediate where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the heterocyclic ring. quimicaorganica.org In contrast, attack at positions 6 and 7 results in a less stable intermediate with only one such contributing resonance structure. quimicaorganica.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Nucleophilic Addition Reactions at the C=N Double Bond (e.g., Organometallic Reagents)

The polarized C=N double bond in 3,4-dihydroisoquinolines is an excellent electrophilic center, making it susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to the construction of a wide variety of 1-substituted tetrahydroisoquinoline derivatives. A broad range of nucleophiles, including organometallic reagents, can add to the C-1 position.

A notable example is the catalytic asymmetric allylation of 3,4-dihydroisoquinoline using allyltrimethoxysilane (B1265876) as the nucleophile. nih.gov In the presence of a copper catalyst and a chiral ligand such as DTBM-SEGPHOS, this reaction affords the corresponding chiral 1-allyltetrahydroisoquinoline derivatives in good yield and with high stereoselectivity. nih.gov The resulting allyl adducts are versatile intermediates that can be further elaborated to synthesize various isoquinoline alkaloids. nih.gov

The mechanism of nucleophilic addition to the C=N bond involves the attack of the nucleophile on the electrophilic carbon atom, leading to the formation of a new carbon-nucleophile bond and breaking of the pi bond. chemguide.co.uk The resulting intermediate is then typically protonated to give the final product. libretexts.org

Cycloaddition and Annulation Reactions (e.g., [2+3] Cycloadditions)

3,4-Dihydroisoquinolines can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. bath.ac.uk One important class of such reactions is the 1,3-dipolar cycloaddition. For instance, C,N-cyclic azomethine imines, which can be generated from 3,4-dihydroisoquinolines, undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov

A study has demonstrated the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups, affording an array of tetrahydroisoquinoline derivatives with good diastereoselectivities and high enantioselectivities (up to >25:1 dr, >95% ee). nih.gov This method provides an efficient pathway for the construction of diverse and complex chiral tetrahydroisoquinoline-containing compounds. nih.gov

Reaction TypeReactantsProduct
[3+2] CycloadditionC,N-cyclic azomethine imine (from 3,4-dihydroisoquinoline) and allyl alkyl ketoneChiral tetrahydroisoquinoline derivative

Table 3: Example of a Cycloaddition Reaction involving a 3,4-Dihydroisoquinoline Derivative.

Functional Group Interconversions of Substituents

The strategic modification of functional groups on a pre-existing 3,4-dihydroisoquinoline framework is a key tactic in synthetic chemistry for creating diverse molecular libraries and optimizing the properties of target compounds. These interconversions allow for the late-stage diversification of intermediates, providing access to derivatives that might be difficult to synthesize directly. Research has demonstrated several effective transformations of substituents on the aromatic portion of the 3,4-dihydroisoquinoline moiety.

One of the most notable examples of functional group interconversion on this scaffold is the nucleophilic aromatic substitution (SNAr) of a halogen substituent. The imine (C=N) bond within the dihydroisoquinoline ring acts as an electron-withdrawing group, which can activate appropriately positioned leaving groups on the fused benzene ring towards nucleophilic attack.

Detailed research has been conducted on 8-fluoro-3,4-dihydroisoquinoline, which serves as a versatile precursor for a variety of 8-substituted derivatives. mdpi.comresearchgate.net The fluorine atom at the C-8 position is readily displaced by various nucleophiles, particularly cyclic secondary amines. This fluorine-amine exchange provides a direct route to 8-amino-3,4-dihydroisoquinoline compounds. mdpi.comresearchgate.net The reactions are typically performed by heating the 8-fluoro derivative with an excess of the desired amine, sometimes in a sealed tube to maintain pressure and temperature. mdpi.com This method has been successfully employed to introduce morpholine, piperidine, and pyrrolidine (B122466) moieties at the C-8 position. mdpi.com

The general transformation can be summarized as follows:

Scheme 1: Nucleophilic Aromatic Substitution on 8-Fluoro-3,4-dihydroisoquinoline

The following table details specific examples of this functional group interconversion, highlighting the reagents and conditions used.

Starting MaterialReagentConditionsProductReference
8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303)MorpholineSealed tube, 80 °C, 24 h8-(Morpholin-4-yl)-3,4-dihydroisoquinoline mdpi.com
8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydratePyrrolidineSealed tube, 80 °C, 8 h8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline mdpi.com
8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydratePiperidineSealed tube, 80 °C, 29 h8-(Piperidin-1-yl)-3,4-dihydroisoquinoline mdpi.com

Another potential functional group interconversion involves the hydrolysis of ester groups attached to the aromatic ring. For instance, an acetoxy substituent, which can be carried through a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, can subsequently be hydrolyzed to a hydroxyl group. nih.gov This provides access to phenolic derivatives of the scaffold.

These examples underscore the utility of functional group interconversions in modifying the 3,4-dihydroisoquinoline scaffold. Such strategies are invaluable for building structure-activity relationships and for the efficient synthesis of a wide range of analogs from a common intermediate.

Derivatization Strategies and Rational Design of 3,4 Dihydroisoquinoline Analogues

Strategic Diversification at Key Positions (C1, C4, C6, C7, C8, N2)

The 3,4-dihydroisoquinoline (B110456) core offers several positions (C1, C4, C6, C7, C8, and N2) that are amenable to substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.

C1-Position: The C1 position is a common site for modification. A practical and efficient route to C1-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Another versatile method is the three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines through the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles. Furthermore, the Bischler-Napieralski reaction is a classical and widely used method for the synthesis of 1-substituted-3,4-dihydroisoquinolines, which can then be further modified.

C4-Position: The C4 position has also been a focus of derivatization efforts. A facile synthesis of C4-substituted isoquinolines has been described, starting from commercially available 4-bromoisoquinoline, which is converted to α,β-unsaturated esters under Heck reaction conditions. These esters can then be reacted with primary amines to yield saturated amides. Additionally, the synthesis of 4-aryl-3,4-dihydroisoquinolines has been achieved through the reaction of 2-(1-arylethenyl)benzonitriles with organolithiums.

C6 and C7-Positions: The aromatic ring of the 3,4-dihydroisoquinoline scaffold, specifically at the C6 and C7 positions, is often substituted with electron-donating groups like hydroxyl or methoxy (B1213986) groups. For instance, a series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids have been prepared, with substitutions at these positions. The synthesis of 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid has been described, highlighting the feasibility of introducing functional groups at these positions.

C8-Position: While less commonly explored than other positions, derivatization at the C8 position has been reported. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been achieved, which can serve as a key intermediate for further transformations.

N2-Position: The nitrogen atom at the N2 position is a prime site for introducing diversity. N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized by treating isothiocyanate derivatives with 3,4-dihydroisoquinoline under basic conditions. Furthermore, Ugi three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and acids furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, demonstrating a versatile approach to N2-functionalization.

PositionDerivatization StrategyStarting MaterialKey Reagents/ConditionsResulting Motif
C1 Bischler-Napieralski reactionN-(2-phenylethyl)acyl amidesDehydrating agents (e.g., POCl₃, P₂O₅)1-Substituted-3,4-dihydroisoquinolines
C1 Three-component cyclizationAlkyl- or alkoxybenzenes, isobutyraldehyde, nitriles[2+2+2] cyclization1-Substituted 3,3-dimethyl-3,4-dihydroisoquinolines
C4 Heck reaction followed by amidation4-Bromoisoquinoline, acrylate ester, primary amineHeck reaction conditions, amidationC4-substituted isoquinoline (B145761) amides
C6/C7 Multistep synthesis including Bischler-Napieralski reactionSubstituted benzaldehydesVarious, including POCl₃ for cyclizationHydroxy- and halogeno-substituted derivatives
N2 Reaction with isothiocyanates3,4-Dihydroisoquinoline, isothiocyanate derivativesBasic conditions (e.g., K₂CO₃)N-Aryl-3,4-dihydroisoquinoline carbothioamides
N2 Ugi three-component reaction3,4-Dihydroisoquinolines, isocyanides, acidsMulticomponent reaction conditions2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides

Scaffold Hopping Paradigms for Novel Chemical Entities

Scaffold hopping is a powerful strategy in drug design that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold to explore new chemical space and develop novel compounds. A notable example of this approach is the scaffold-hopping strategy from the known antidepressant Agomelatine to novel 3,4-dihydroisoquinoline compounds. acs.orgorganic-chemistry.org

In this particular study, a series of 3,4-dihydroisoquinoline compounds were designed and synthesized based on an in silico screening and knowledge-based analysis, aiming to identify new potential antidepressant agents. acs.orgorganic-chemistry.org This demonstrates the utility of the 3,4-dihydroisoquinoline scaffold as a viable replacement for other heterocyclic systems in the quest for novel chemical entities with desired biological activities. The general synthetic route for these novel 3,4-dihydroisoquinoline compounds involved a multi-step process, showcasing the chemical tractability of this scaffold for generating diverse libraries of compounds for biological screening. organic-chemistry.org

Design and Synthesis of Specific Functionalized Motifs (e.g., Carboxamides)

The introduction of specific functionalized motifs, such as carboxamides, onto the 3,4-dihydroisoquinoline scaffold is a key strategy for modulating the properties of the resulting analogues. Carboxamides are particularly valuable due to their ability to form hydrogen bonds and their presence in many biologically active molecules.

A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been designed and synthesized. acs.org The synthesis of the core 3,4-dihydroisoquinol-1-one-4-carboxylic acids was achieved through a modified Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes. acs.org These carboxylic acids were then converted to a series of amides using standard peptide coupling reagents like HATU. acs.org

Furthermore, the synthesis of 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides has been accomplished via three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides, and carboxylic acids. This multicomponent reaction approach allows for the rapid generation of a diverse range of carboxamide derivatives at the C1 and N2 positions.

MotifPosition of IntroductionSynthetic MethodKey Intermediates/Reagents
CarboxamideC4 (on 1-oxo-3,4-dihydroisoquinoline)Amidation of a carboxylic acid1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid, HATU, amine
CarboxamideC1 and N2 (on 1,2,3,4-tetrahydroisoquinoline)Ugi three-component reaction3,4-Dihydroisoquinoline, isocyanide, carboxylic acid

Introduction of Steric and Electronic Modifiers

The introduction of steric and electronic modifiers to the 3,4-dihydroisoquinoline scaffold is a fundamental aspect of rational drug design. These modifications can significantly influence the conformation, lipophilicity, and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Electronic Modifiers: The electronic nature of substituents on the aromatic ring of the 3,4-dihydroisoquinoline core can have a profound impact on the molecule's properties. Structure-activity relationship (SAR) studies on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have shown that compounds bearing electron-donating groups exhibit superior activity in certain biological assays. acs.org For instance, the presence of methyl groups, which are electron-donating, was found to enhance the inhibitory activity against urease. acs.org Conversely, the introduction of electron-withdrawing groups can also be a valuable strategy to modulate activity. In some cases, substitution with an electron-withdrawing group can increase affinity for a particular target. researchgate.net

Steric Modifiers: The size and shape of substituents, or steric factors, also play a crucial role in determining the biological activity of 3,4-dihydroisoquinoline analogues. The introduction of bulky groups can influence the molecule's ability to fit into a binding pocket and can also affect its metabolic stability. For example, in the development of certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, the presence and position of substituents on a phenyl ring attached to the core structure were found to be critical for activity, with steric hindrance potentially playing a role.

The interplay between steric and electronic effects is complex and often context-dependent. A systematic approach to modifying the 3,4-dihydroisoquinoline scaffold with a variety of substituents possessing different steric and electronic properties is essential for elucidating detailed SAR and for the rational design of analogues with optimized properties.

Modifier TypeExample SubstituentPosition of IntroductionRationale/Observed Effect
Electron-Donating Methyl (-CH₃)Aryl ring at N2Increased electron density, potentially enhancing interaction with biological targets. acs.org
Electron-Donating Methoxy (-OCH₃)C6, C7Favors the cyclization step in the Bischler-Napieralski synthesis.
Electron-Withdrawing Halogen (e.g., -F, -Cl)Aromatic ring (e.g., C6, C7, C8)Can alter the electronic distribution and lipophilicity of the molecule.
Steric Bulk Phenyl groupC1, C4Can provide additional hydrophobic interactions with a target's binding site.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3,4-Dihydroisoquinoline (B110456) hydrochloride, offering profound insights into its atomic connectivity and spatial arrangement.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the fundamental framework for the structural elucidation of 3,4-dihydroisoquinoline and its derivatives. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and coupling constants (J) in the ¹H NMR spectrum allow for the precise assignment of protons within the molecule.

In a typical ¹H NMR spectrum of a 3,4-dihydroisoquinoline derivative, the iminic proton at the C-1 position appears as a characteristic signal in the downfield region. The methylene (B1212753) protons at C-3 and C-4, part of the dihydroisoquinoline core, typically present as triplets or more complex multiplets due to spin-spin coupling. The protons on the aromatic ring exhibit signals in the aromatic region of the spectrum, with their splitting patterns revealing their substitution pattern. For the hydrochloride salt, protonation at the nitrogen atom can lead to significant downfield shifts of adjacent protons, particularly the iminic proton at C-1 and the methylene group at C-3.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The iminic carbon (C-1) is typically observed in the range of 160-170 ppm, while the aliphatic carbons (C-3 and C-4) resonate at higher fields.

A notable research finding is the observation of anomalous ¹H NMR spectra for some 3,4-dihydroisoquinolines in certain deuterated solvents like chloroform-d (B32938) (CDCl₃). columbia.edu Studies have reported extreme line broadening for the signals of protons at the C-1 and C-3 positions, in some cases causing them to become completely invisible. columbia.edu This phenomenon is sensitive to the solvent source and can be rectified by the addition of acid, suggesting that it may be related to slow chemical exchange processes or aggregation phenomena. columbia.edu The spectrum becomes normal upon formation of a quaternary salt, which prevents such equilibria. columbia.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3,4-Dihydroisoquinoline Derivative (8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) in CDCl₃). acs.org

Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm), Multiplicity, J (Hz)¹³C NMR (150 MHz, CDCl₃) δ (ppm)
H-19.12 (br s)159.2
Aromatic-H7.78 (ddd), 7.23–7.18 (m)112.9, 115.6, 124.5, 138.3, 140.3
H-34.11 (t, J = 8.1)41.3
H-43.24 (t, J = 8.1)24.3
NH16.00 (br s)-
Aromatic-CF-163.0

Note: Data is for a representative derivative; chemical shifts for the parent compound may vary.

While 1D NMR establishes the basic structure, two-dimensional (2D) NMR techniques are crucial for probing the three-dimensional aspects of the molecule, such as stereochemistry and preferred conformations. For derivatives of 3,4-dihydroisoquinoline that are reduced to the 1,2,3,4-tetrahydroisoquinoline (B50084) core, these methods become particularly vital.

The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are powerful tools for this purpose. researchgate.netnih.gov These techniques detect through-space correlations between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through bonds. mdpi.com The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing a sensitive measure of their spatial separation. huji.ac.il

Detailed Research Findings:

Stereochemical Assignment: In the synthesis of tricyclic systems derived from the reaction of 3,4-dihydroisoquinolines with anhydrides, NOESY and ROESY experiments have been instrumental in assigning the relative stereochemistry of newly formed chiral centers. For example, in one study, the observation of a distinct NOE cross-signal between protons H-1 and H-11b was used to unequivocally identify the cis diastereomer. nih.gov The absence of this correlation in the other isomer confirmed its trans configuration. nih.gov Similarly, ROESY spectra showing cross-peaks between protons on adjacent, cis-oriented substituents have been used to prove their relative configuration. nih.gov

Conformational Analysis: The flexible nature of the tetrahydroisoquinoline ring and the rotational freedom around single bonds (like the C1-Cα bond in 1-benzyl derivatives) lead to multiple possible conformations. NOESY experiments have been used to determine the preferred solution-state conformations of these molecules. Research on 1-benzyl-1,2,3,4-tetrahydroisoquinolines has shown that secondary amines tend to favor an "extended" conformation, while N-alkylated derivatives prefer a "semi-folded" form. researchgate.net These assignments are based on the presence or absence of key NOE correlations between protons on the isoquinoline (B145761) core and the 1-position substituent. researchgate.net

These 2D NMR methods, often combined with computational modeling, provide a detailed understanding of the molecule's 3D structure, which is critical for understanding its chemical reactivity and biological interactions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental formula of 3,4-Dihydroisoquinoline hydrochloride. Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass of an ion with very high accuracy, typically to within 5 parts per million (ppm). acs.org

This precision allows for the determination of the exact mass of the molecular ion, which can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements. For 3,4-Dihydroisoquinoline (C₉H₉N), the protonated molecule [M+H]⁺ is observed. The high accuracy of HRMS allows differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for a Representative 3,4-Dihydroisoquinoline Derivative Cation.

Derivative Formula of Ion Calculated Exact Mass (m/z) Found Mass (m/z) Reference
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline[C₁₃H₁₇N₂]⁺201.1386201.1393 acs.org
1-Benzyl-3-isopropyl-3,4-dihydroisoquinoline[C₁₉H₂₂N]⁺264.1747264.1743 ias.ac.in
1-Phenyl-3-isopropyl-3,4-dihydroisoquinoline[C₁₈H₂₀N]⁺250.1590250.1587 ias.ac.in

The close agreement between the calculated and experimentally found masses provides strong evidence for the correct elemental composition of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of this compound in complex mixtures, such as reaction monitoring or biological samples. conicet.gov.ar This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. conicet.gov.ar

In an LC-MS/MS analysis, the sample is first injected into an LC system, where the components of the mixture are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. The separated components then elute from the column and enter the mass spectrometer's ion source.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and allows for the quantification of the target analyte even in the presence of a complex matrix with many interfering substances.

Research on related isoquinoline derivatives has utilized LC-MS/MS for their detection in biological tissues. Furthermore, LC-HRMS methods have been developed for the analysis of various 1,3-disubstituted 3,4-dihydroisoquinolines, often using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), methanol (B129727), and an acid modifier. ias.ac.in

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to both the isolation of this compound after its synthesis and the assessment of its purity.

For purification on a preparative scale, flash column chromatography is commonly employed. acs.org In this technique, the crude reaction mixture is loaded onto a column of stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column under pressure. researchgate.net Components separate based on their differential adsorption to the silica gel, allowing the desired compound to be collected in pure fractions. The selection of the solvent system, often a mixture like methanol in dichloromethane, is critical for achieving good separation. acs.org

For the assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently used. nih.gov In HPLC, the sample is analyzed on a high-efficiency column, and detection is often performed using an ultraviolet (UV) detector, as the aromatic ring of the isoquinoline core is chromophoric. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Similarly, GC can be used for purity analysis, particularly for the more volatile free-base form of the compound. nih.gov

These chromatographic techniques are essential for ensuring that the compound is free from starting materials, byproducts, or other impurities before it is used in further research, ensuring the reliability and reproducibility of experimental results.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its derivatives. While detailed experimental parameters for the parent compound are not extensively published, the method is routinely cited in product specifications for various substituted analogues, consistently indicating high purity levels.

For instance, analyses of 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride frequently report purities of ≥98% as determined by HPLC. chemimpex.comtcichemicals.comfishersci.com This level of purity is a standard requirement for its use in pharmaceutical research and organic synthesis. The development of HPLC methods for isoquinoline alkaloids often involves reverse-phase columns (such as C18) with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a dilute acid such as phosphoric or formic acid. sielc.comresearchgate.net The selection of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of detection. mdpi.com

CompoundReported Purity (by HPLC)Reference
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride>98.0% tcichemicals.com
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride≥ 98% chemimpex.com

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the physical properties of a compound, such as its melting point and thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a substance. mdpi.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can precisely determine melting points, detect polymorphic transitions, and assess thermal stability. nih.gov

For derivatives of this compound, DSC provides critical data on their physical state. The melting point is a key indicator of purity and identity. Thermograms for hydrochloride salts typically show a sharp endothermic peak corresponding to the melting transition. nih.gov Research on various heterocyclic salts demonstrates the utility of DSC in determining melting and decomposition onset temperatures. dtic.mil

Below are the reported melting points for several derivatives, which are typically determined using DSC or capillary melting point apparatus.

CompoundMelting Point (°C)Reference
8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate103–105 mdpi.com
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochloride218–220 mdpi.com
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride192–196 chemimpex.comtcichemicals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. rsc.org

In the analysis of this compound and its derivatives, IR spectroscopy is used to confirm key structural features. The imine (C=N) functional group of the dihydroisoquinoline core typically exhibits a stretching vibration in the region of 1664–1612 cm⁻¹. mdpi.com Aromatic C-H and aliphatic C-H stretching vibrations are also observed, generally around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively. For the hydrochloride salt, a broad absorption band may be present, corresponding to the N-H stretch of the protonated imine nitrogen.

The table below summarizes characteristic IR absorption bands observed in derivatives of this compound.

CompoundWavenumber (cm⁻¹)AssignmentReference
8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate3471O-H stretch (water of hydration) mdpi.com
1664C=N stretch
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochloride2858C-H stretch mdpi.com
1612C=N stretch
8-(Morpholin-4-yl)-3,4-dihydroisoquinoline (Free Base)1619C=N stretch mdpi.com

Elemental Analysis for Compositional Verification, including Chloride Content

Elemental analysis provides the quantitative determination of the elemental composition of a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance and confirming its purity. For hydrochloride salts, elemental analysis is particularly important to confirm the correct ratio of the organic base to hydrochloric acid, which is achieved by accurately measuring the percentage of chlorine.

The analysis is typically performed using combustion analysis for carbon, hydrogen, and nitrogen. The chloride content can be determined by various methods, including titration with silver nitrate (B79036) (argentometric titration) after combustion or dissolution. dtic.milodinity.com The experimentally found percentages of each element are then compared to the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and stoichiometry.

For example, elemental analysis was performed on a related compound, 1-(piperidin-1-yl)-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, confirming its composition.

ElementCalculated (%) for C₁₄H₁₉ClFN₂Found (%)Reference
Nitrogen (N)11.8311.57 mdpi.com
Chlorine (Cl)14.9714.89

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 3,4-dihydroisoquinoline (B110456) scaffold. These methods are employed to elucidate the electronic structure, stability, and reactivity of these compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. In the context of 3,4-dihydroisoquinoline derivatives, DFT calculations have been instrumental in several areas. For instance, DFT has been used to support proposed reaction mechanisms during the synthesis of these compounds. By calculating the energies of reactants, transition states, and products, researchers can validate the most probable synthetic pathways.

Furthermore, DFT is employed to predict the most stable conformations of 3,4-dihydroisoquinoline derivatives. This is crucial as the three-dimensional structure of a molecule dictates its interaction with biological targets. For example, in the study of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) derivatives, DFT calculations were utilized to determine the low-energy conformers, providing insights into their spatial arrangement which is essential for understanding their biological activity. DFT also helps in analyzing the frontier molecular orbitals (HOMO and LUMO), which are key to predicting the chemical reactivity and kinetic stability of these molecules.

Table 1: Selected Applications of DFT in the Study of 3,4-Dihydroisoquinoline Derivatives

Application AreaSpecific FocusReference
Reaction MechanismValidation of synthetic pathways nih.gov
Conformational AnalysisPrediction of low-energy conformers nih.gov
Electronic PropertiesAnalysis of HOMO-LUMO energy gaps mdpi.com
Reactivity PredictionUnderstanding chemical stability mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how 3,4-dihydroisoquinoline derivatives interact with their biological targets at the molecular level.

Numerous studies have successfully employed molecular docking to elucidate the structure-activity relationships (SAR) of 3,4-dihydroisoquinoline analogs. For instance, docking simulations of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives into the colchicine (B1669291) binding site of tubulin helped to explain their cytotoxic activities. These studies revealed that the phenyl rings of the inhibitors interact with hydrophobic pockets, providing a rationale for their tubulin polymerization inhibitory activity.

In another example, molecular docking was used to investigate the binding mode of a potent 3,4-dihydroisoquinoline derivative within the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP), a target for anticancer agents. The simulation showed that the compound could form hydrogen bonds with key amino acid residues and coordinate with zinc ions, which is essential for its inhibitory activity. Similarly, docking studies have been performed on derivatives targeting dipeptidyl peptidase IV (DPP-IV), urease, and poly(ADP-ribose) polymerase (PARP), providing crucial insights into their inhibitory mechanisms.

Table 2: Examples of Molecular Docking Studies on 3,4-Dihydroisoquinoline Derivatives

Biological TargetFocus of StudyKey Findings
TubulinUnderstanding cytotoxic activityInteraction with hydrophobic pockets in the colchicine binding site.
Leucine aminopeptidase (LAP)Anticancer potentialHydrogen bonding and coordination with zinc ions in the active site. nih.govnih.gov
Dipeptidyl peptidase IV (DPP-IV)Antidiabetic potentialDetermination of binding modes in the enzyme's active site.
UreaseUrease inhibitory activityElucidation of protein-ligand interaction profiles.
Poly(ADP-ribose) polymerase (PARP)PARP inhibitionRationalization of structure-activity relationships.

Free Energy Perturbation (FEP) Simulations for Substituent Effects on Binding

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the free energy difference between two states, such as the binding of two different ligands to a protein. FEP simulations can provide highly accurate predictions of the effects of substituents on the binding affinity of a ligand.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

A notable example of in silico screening involved a search for novel leucine aminopeptidase (LAP) inhibitors based on the 3,4-dihydroisoquinoline scaffold. In this study, large chemical databases like ZINC and PubChem were screened. The process started with millions of compounds, which were then filtered based on physicochemical properties (such as Lipinski's "rule of five") and subsequently docked into the active site of LAP. This hierarchical screening approach led to the identification of several promising hit compounds with potential inhibitory activity. nih.govmdpi.com

Related to this is the concept of virtual library design. The solid-phase synthesis of a large library of 38,400 2,3,7-trisubstituted 3,4-dihydroisoquinolinone compounds has been reported. Such synthetic efforts provide a foundation for creating virtual libraries of 3,4-dihydroisoquinoline derivatives that can be screened computationally against various biological targets to identify novel drug candidates.

Pharmacophore Model Generation and Refinement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are valuable tools in drug design for virtual screening and for designing new molecules with improved activity.

While specific pharmacophore models for 3,4-dihydroisoquinoline hydrochloride are not explicitly detailed, studies on closely related scaffolds provide valuable insights. For instance, a 3D pharmacophore model was developed for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity. This model consisted of features such as hydrogen bond acceptors and hydrophobic regions, and it proved to be an effective tool for designing new anticonvulsant agents.

In another study, a general pharmacophore model for PARP1 inhibitors was used to guide the design of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. By ensuring that the designed molecules conformed to the key features of the pharmacophore, researchers were able to develop potent inhibitors. Additionally, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, a technique closely related to pharmacophore modeling, have been performed on 3,4-dihydroisoquinoline derivatives to correlate their chemical structures with their inhibitory activity against LAP. nih.gov

Structure Activity Relationship Sar Investigations in Preclinical Research

Correlation of Structural Modifications with Biological Target Modulation

Modifications to the core 3,4-dihydroisoquinoline (B110456) structure have been shown to systematically modulate activity across a diverse range of biological targets. The synthesis of derivatives, often via methods like the Bischler-Napieralski reaction, allows for strategic alterations to the molecule. rsc.orgmdpi.comorganic-chemistry.org Research has demonstrated that even minor structural changes can significantly alter a compound's interaction with its target protein, leading to enhanced potency, altered selectivity, or even a complete change in the mechanism of action.

Influence of Substituents on Receptor Binding Affinity and Selectivity

The type and position of substituents on the 3,4-dihydroisoquinoline ring profoundly affect the binding affinity and selectivity for specific receptors or enzymes. SAR studies systematically explore these effects by comparing series of analogs with varied substitution patterns.

In the context of urease inhibition, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been studied extensively. acs.org It was observed that compounds bearing electron-donating groups, such as methyl or methoxy (B1213986) groups, on the N-aryl ring generally exhibited superior inhibitory activity compared to those with electron-withdrawing groups. The number and position of these substituents were also critical. For example, a dimethyl-substituted analog showed significantly higher potency than a monomethyl-substituted analog, highlighting the positive impact of increased electron density on binding affinity to the urease active site. acs.org

Similarly, studies on derivatives designed as sigma receptor ligands have shown that the nature of the substituent on the benzene (B151609) ring and the length of aliphatic linkers can fine-tune binding affinity and selectivity between σ1 and σ2 receptor subtypes. mdpi.com For instance, in one series, a chloro-substituent on an N-benzyl residue resulted in the lowest Ki value (highest affinity), while a methoxy group led to the highest Ki value. mdpi.com

Influence of Substituents on Urease Inhibitory Activity acs.org
CompoundSubstituent on N-Aryl RingIC₅₀ (µM)
12-Methyl20.4 ± 0.22
22,3-Dimethyl11.2 ± 0.81
44-Methoxy14.2 ± 0.31
StandardThiourea21.7 ± 0.34

Impact of Molecular Topology and Scaffold Saturation on Biological Activity

The three-dimensional shape (molecular topology) and the degree of saturation of the heterocyclic ring are critical factors governing biological activity. The 3,4-dihydroisoquinoline scaffold possesses a degree of conformational flexibility and a specific spatial arrangement of atoms that is distinct from both its fully saturated (1,2,3,4-tetrahydroisoquinoline) and fully aromatic (isoquinoline) counterparts.

Saturation of the C1=N double bond to form a tetrahydroisoquinoline introduces a chiral center (if C1 is substituted) and increases the three-dimensionality of the scaffold. This sp3-hybridized character can be crucial for optimal interaction with the binding pockets of many biological targets. nih.gov Conversely, aromatization of the dihydroisoquinoline ring to an isoquinoline (B145761) creates a planar structure, which can drastically reduce or abolish activity. nih.gov

A clear example is seen in inhibitors of PARP1. A 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative was found to be a potent inhibitor. nih.gov However, its corresponding aromatized analog, an isoquinolone, was significantly less active. Docking studies revealed that the planar aromatized compound was unable to make the same crucial hydrophobic contacts within the PARP1 binding site, demonstrating the importance of the non-planar topology of the dihydroisoquinoline core for this specific biological activity. nih.gov

Positional Effects of Functional Groups on Efficacy and Potency

The specific position of a functional group on the 3,4-dihydroisoquinoline scaffold can have a dramatic impact on the molecule's efficacy and potency. Isomers with the same functional group at different locations often display widely varying levels of biological activity, a phenomenon known as a positional effect.

This effect was clearly demonstrated in a series of N-aryl-3,4-dihydroisoquinoline carbothioamides evaluated as urease inhibitors. acs.org Analogs were synthesized with a trifluoromethyl substituent at the ortho-, meta-, and para-positions of the N-aryl ring. The para-substituted isomer exhibited the highest potency, being significantly more active than both the ortho- and meta-substituted isomers. This suggests that the specific location of this electron-withdrawing group is critical for the molecule's orientation and interaction within the enzyme's active site. acs.org

Another study on PARP inhibitors highlighted the importance of substitution on the benzo portion of the scaffold. The introduction of a fluorine atom at the 7-position of the 1-oxo-3,4-dihydroisoquinoline core resulted in a 2.5-fold increase in potency compared to the non-fluorinated parent compound. nih.gov This enhancement underscores how a single, strategically placed substituent can significantly boost biological efficacy.

Positional Effects of Substituents on Biological Activity
Scaffold/TargetCompoundSubstituent and PositionBiological Activity
N-Aryl-3,4-dihydroisoquinoline/Urease acs.org62-TrifluoromethylIC₅₀ = 26.8 ± 0.73 µM
74-TrifluoromethylIC₅₀ = 18.5 ± 0.65 µM
83-TrifluoromethylIC₅₀ = 26.8 ± 0.88 µM
1-Oxo-3,4-dihydroisoquinoline/PARP1 nih.gov3lUnsubstitutedIC₅₀ = 156 nM
3aa7-FluoroIC₅₀ = ~62 nM (calculated)

Stereochemical Influences on Biological Response

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.govnih.gov Since enzymes and receptors are chiral entities, they can differentiate between the enantiomers of a chiral compound, often resulting in one enantiomer being significantly more active than the other (eutomer vs. distomer). In the 3,4-dihydroisoquinoline series, chirality can be introduced by substituents at the C1 or C3 positions.

For example, the synthesis of an optically active 3-methyl derivative of 3,4-dihydroisoquinoline-3-carboxylic acid has been reported, indicating the scientific interest in the stereochemical properties of this scaffold. nih.gov While direct comparisons of enantiomeric 3,4-dihydroisoquinolines are not always available, SAR principles from the closely related tetrahydroisoquinolines are highly relevant. In series of tetrahydroisoquinoline-based transporter inhibitors, it was found that the (+) enantiomers were generally more potent than their (-) counterparts. nih.gov

This differential activity arises because the precise three-dimensional arrangement of atoms in one enantiomer allows for a more complementary fit with the chiral binding site of the target protein. This can lead to the formation of more stable or more numerous intermolecular bonds (e.g., hydrogen bonds, hydrophobic interactions), resulting in a stronger biological response. nih.gov Therefore, the stereochemical configuration is a critical determinant of the biological activity of substituted 3,4-dihydroisoquinoline derivatives.

Preclinical Pharmacokinetic and Metabolic Profiling of 3,4 Dihydroisoquinoline Analogues

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomal Assays)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. Hepatic microsomal assays are a standard in vitro method used in early drug discovery to assess this stability by measuring the rate of metabolism in the presence of liver enzymes, primarily cytochrome P450s (CYPs). researchgate.net

Studies on various 3,4-dihydroisoquinoline (B110456) analogues have demonstrated that this scaffold can possess high metabolic stability. For instance, in an assessment using human liver microsomes, several derivatives showed minimal metabolism, with stability percentages reported to be as high as 97% or greater. researchgate.net Some analogues were exceptionally stable, showing over 99.9% of the compound remaining after incubation. researchgate.net However, slight structural modifications can introduce metabolic liabilities. Certain analogues were found to undergo minor metabolization, leading to the formation of oxidized derivatives. researchgate.net The primary data used to evaluate metabolic stability in these assays are the compound's half-life (t½) and its intrinsic clearance (Clint), which can be used to rank compounds and predict in vivo hepatic clearance. researchgate.netnih.gov Generally, compounds with good metabolic stability are prioritized for further development. rsc.org

Table 1: In Vitro Metabolic Stability of Selected 3,4-Dihydroisoquinoline Analogues in Human Liver Microsomes This table is representative of typical data generated in such assays and is based on findings reported in the literature.

Compound Percentage Remaining After Incubation Observation
Analogue 19a >99.9% Very high stability researchgate.net
Analogue 19b >99.9% Very high stability researchgate.net
Analogue 21a >99.9% Very high stability researchgate.net
Analogue 33b ~98.32% Slight metabolization to an oxidized derivative researchgate.net
Analogue 38b ~97.94% Slight metabolization to an oxidized derivative researchgate.net

Identification and Quantification of Phase I and Phase II Metabolites

Drug metabolism is typically a two-phase process. longdom.org Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. longdom.org These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. longdom.orgdrughunter.com

For 3,4-dihydroisoquinoline analogues, Phase I metabolism often involves oxidation. researchgate.net Studies have identified metabolites resulting from hydroxylation and hydrolysis reactions. frontiersin.org The specific CYP isoforms involved in the metabolism of isoquinoline-type structures include CYP3A4, CYP2D6, CYP2C19, CYP1A2, CYP2B6, and CYP2C9, with CYP3A4 and CYP2D6 often playing a significant role. researchgate.net Some isoquinoline (B145761) alkaloids have been shown to be potent inhibitors of CYP3A4 and moderate inhibitors of CYP2D6. researchgate.net

Phase II metabolism, particularly glucuronidation, is a major elimination pathway for many compounds. wikipedia.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the drug or its Phase I metabolite, significantly increasing its hydrophilicity. nih.gov For compounds with suitable functional groups (e.g., hydroxyls), glucuronide conjugates are expected metabolites. The UGT2B7 isoform, for example, is known to be involved in the glucuronidation of related opioid structures like dihydrocodeine. nih.gov

Evaluation of Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), profoundly affects its pharmacokinetic and pharmacodynamic properties. nih.govcsjmu.ac.in Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. csjmu.ac.in Therefore, determining the fraction unbound (fu) is a critical step in preclinical profiling. researchgate.net

In Vitro Studies for Prediction of Oral Bioavailability

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for a successful oral medication. In vitro models are invaluable for predicting this parameter in the early stages of drug discovery, helping to reduce reliance on animal testing. cn-bio.com

A common approach involves combining data from multiple in vitro assays. nih.gov The apparent permeability coefficient (Papp), determined using cell-based models like the Caco-2 assay, is used to predict intestinal absorption. researchgate.net Metabolic stability data from hepatic microsomal or hepatocyte assays are used to estimate the extent of first-pass metabolism in the liver. nih.govresearchgate.net These parameters, along with solubility data, can be integrated into physiologically based pharmacokinetic (PBPK) models to generate a prediction of human oral bioavailability. nih.govresearchgate.net Studies on related tetrahydroisoquinoline structures have led to the development of compounds with demonstrated high oral bioavailability and favorable pharmacokinetic profiles in preclinical and clinical studies. rsc.org

Considerations of Interspecies Variability in Preclinical Models

Significant differences can exist in drug metabolism and pharmacokinetics between the animal species used in preclinical testing (e.g., mice, rats, dogs, monkeys) and humans. frontiersin.org These interspecies variations can arise from differences in the expression and activity of metabolic enzymes and plasma proteins. mdpi.comrsc.org

Table 2: Interspecies Comparison of Metabolic Stability in Liver Microsomes This table illustrates typical species differences observed in metabolic profiling, based on data for a test compound.

Species Percentage of Compound Metabolized (120 min incubation)
Human 14% frontiersin.org
Monkey 11% frontiersin.org
Dog 6% frontiersin.org
Rat 46% frontiersin.org
Mouse 11% frontiersin.org

Selected Research Applications of 3,4 Dihydroisoquinoline Hydrochloride As a Chemical Scaffold

Role in the Discovery and Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The 3,4-dihydroisoquinoline (B110456) scaffold has been instrumental in the design of novel inhibitors for Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide framework was specifically designed to mimic NAD+, the natural substrate of PARP enzymes, leading to the development of potent inhibitors. mdpi.comnih.gov

Researchers synthesized a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives and evaluated their inhibitory activity against PARP1 and PARP2. mdpi.com The simple, NAD+-mimicking 3,4-dihydroisoquinolone core was identified as a suitable starting point for creating potent PARP inhibitors. mdpi.com One of the most promising compounds to emerge from these studies, compound 3af , was identified as a highly potent and selective PARP2 inhibitor, making it a valuable tool for investigating the specific biological functions of PARP2. mdpi.com Another derivative, 3aj , also displayed noteworthy selectivity for PARP2. mdpi.com These findings underscore the utility of the 3,4-dihydroisoquinoline scaffold in generating selective inhibitors that can help differentiate the roles of various PARP family members in cellular processes. mdpi.com

Table 1: Selected 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide PARP Inhibitors

Compound Target Activity Selectivity Profile Reference
3af PARP2 Potent Inhibition Highly selective for PARP2 over PARP1 mdpi.com
3aj PARP2 Inhibition High selectivity for PARP2 mdpi.com

| Benzamido isoquinolone 2 | PARP1/PARP2 | IC50 13.9/1.5 µM | 9.3-fold selectivity for PARP2 | mdpi.com |

Contributions to the Design of Agents for Neurological Disorder Research (e.g., Antidepressants)

The 3,4-dihydroisoquinoline framework is a key component in the development of novel agents for neurological disorders, particularly antidepressants. Synthetic derivatives of this scaffold have shown significant affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in depression therapy. nih.gov

One study focused on the synthesis of benzylisoquinoline (BIQ) derivatives from 3,4-dihydroisoquinoline precursors. The compound (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a) demonstrated the most potent antidepressant-like effects in preclinical models without affecting ambulatory activity. nih.gov Further investigation revealed that its mechanism of action involves interaction with both the serotonergic and dopaminergic systems, specifically showing a strong affinity for the human dopamine D3 receptor. nih.govnih.gov This highlights the potential of halogenated benzylisoquinoline derivatives derived from the 3,4-dihydroisoquinoline scaffold in the development of new treatments for depressive disorders. nih.gov

Beyond depression, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net

Table 2: 3,4-Dihydroisoquinoline Derivatives in Neurological Research

Derivative Class Compound Example Target/Mechanism Potential Application Reference
Benzylisoquinolines (BIQs) (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a) Serotonergic and Dopaminergic (D1, D2, D3) receptors Antidepressant nih.govnih.gov

Investigation as Potential Antimicrobial and Anticancer Agents

The versatility of the 3,4-dihydroisoquinoline scaffold extends to its use in developing potential antimicrobial and anticancer therapeutics.

Antimicrobial Research: Derivatives of 3,4-dihydroisoquinoline have demonstrated notable antimicrobial properties. For instance, 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid, a metabolite from Streptomyces sp., has been a subject of antimicrobial studies. researchgate.net In other research, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and showed significant antioomycete activity against the plant pathogen Pythium recalcitrans. mdpi.com One compound in this series, I23 , exhibited higher potency than the commercial agent hymexazol, suggesting its mode of action may involve the disruption of the pathogen's biological membrane systems. mdpi.com

Anticancer Research: The 3,4-dihydroisoquinoline scaffold has been employed to design potent anticancer agents acting through various mechanisms. A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were developed as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov The most potent of these, compound 32 , showed an IC50 of 0.64 μM against a leukemia cell line and was confirmed to inhibit tubulin assembly. nih.gov

Another approach has targeted leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer progression. nih.govresearchgate.net A study of various 3,4-dihydroisoquinoline derivatives found that compound 3b exhibited good activity against LAP and significant antiproliferative effects against multiple cancer cell lines, including leukemia, lymphoma, and colon cancer. nih.gov This antiproliferative action was confirmed to be a result of LAP inhibition, and the compound showed a good selectivity index for cancer cells over normal mammalian cells. nih.govresearchgate.net

Table 3: Antimicrobial and Anticancer 3,4-Dihydroisoquinoline Derivatives

Application Derivative Class Compound Example Mechanism of Action Target Organism/Cell Line Reference
Antimicrobial Dihydroisoquinolin-1(2H)-ones I23 Disruption of biological membranes Pythium recalcitrans (oomycete) mdpi.com
Anticancer 1,4-Disubstituted-dihydroisoquinolines Compound 32 Tubulin polymerization inhibition CEM (leukemia) nih.gov

Utilization in the Development of Cardiovascular Research Tools

The 3,4-dihydroisoquinoline scaffold has been explored for its potential in developing agents that act on the cardiovascular system. Published research has indicated that derivatives of this structure possess activities such as antihypertensive, antiarrhythmic, and antiaggregatory effects. nih.gov

An early study investigated the cardiovascular effects of 3,4-dihydro-2(1H) isoquinoline (B145761) carboxamidine , identifying it as an antihypertensive agent. nih.gov More recent research has focused on 1,3-disubstituted 3,4-dihydroisoquinolines, which are structurally similar to papaverine, a known vasodilator and smooth muscle relaxant. mdpi.com These novel analogs were synthesized and evaluated for their spasmolytic activity, which is relevant for conditions involving smooth muscle contraction, including those affecting blood vessels. mdpi.com The investigation into these derivatives as potential smooth muscle relaxants underscores the utility of the 3,4-dihydroisoquinoline scaffold in creating tools for cardiovascular research, particularly for studying vasodilation and blood pressure regulation. mdpi.com

Application in General Synthetic Methodology Development and Organic Synthesis

3,4-Dihydroisoquinoline and its hydrochloride salt are fundamental intermediates in organic synthesis, central to the construction of the broader isoquinoline alkaloid family. A variety of synthetic methods have been developed to produce this core structure.

The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines. rsc.org This reaction involves the acid-catalyzed cyclization of N-acyl-β-phenylethylamines. rsc.org Modifications and improvements to this reaction are an active area of research; for example, microwave assistance has been used to accelerate the synthesis and produce libraries of substituted dihydroisoquinolines. nuph.edu.ua

Other modern synthetic strategies include:

Directed ortho-lithiation reactions , which have been used to create functionalized derivatives like 8-fluoro-3,4-dihydroisoquinoline. researchgate.net

Tandem annulation reactions promoted by triflic anhydride (B1165640) (Tf2O), which synthesize the scaffold from phenylethanols and nitriles. nuph.edu.ua

Three-component synthesis , which provides a convenient method for producing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines through the cyclization of alkylbenzenes with isobutyraldehyde (B47883) and nitriles.

Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline (B50084) using elemental sulfur, which offers a selective method to prepare 3,4-dihydroisoquinoline with high yield and purity.

These varied synthetic routes highlight the importance of the 3,4-dihydroisoquinoline scaffold as a target and building block in the development of new synthetic methodologies. nuph.edu.uaresearchgate.net

Precursor and Intermediate in Natural Product Synthesis

The 3,4-dihydroisoquinoline framework serves as a crucial precursor and intermediate in the total synthesis of numerous complex natural products, particularly isoquinoline alkaloids. Its structure forms the backbone of these biologically active molecules.

A key synthetic transformation involves the reduction of the imine bond in 3,4-dihydroisoquinoline derivatives to yield the corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ) core. rsc.org This THIQ scaffold is present in a vast number of natural alkaloids. rsc.org

Notable examples where 3,4-dihydroisoquinoline intermediates are pivotal include:

Aporphine (B1220529) Alkaloids: The synthesis of these complex polycyclic alkaloids often involves a Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate, which is then elaborated into the final aporphine structure. mdpi.com

Salsolidine: The enantioselective synthesis of the natural product (+)-salsolidine has been achieved using methodologies that construct a 1-substituted THIQ from a dihydroisoquinoline precursor. mdpi.com

Dysoxylum Alkaloids: A biomimetic synthesis approach for these natural products utilizes a Bischler-Napieralski reaction to create the core isoquinoline moiety, which is then subjected to further stereoselective reactions. rsc.org

The role of 3,4-dihydroisoquinoline hydrochloride as a stable starting material and key intermediate is thus fundamental to accessing the structural complexity and biological diversity of many important natural products. mdpi.comrsc.org

Table of Compounds Mentioned

Compound Name Structure/Class
This compound Core Scaffold
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide PARP Inhibitor Scaffold
Compound 3af Selective PARP2 Inhibitor
Compound 3aj Selective PARP2 Inhibitor
Benzamido isoquinolone 2 PARP1/PARP2 Inhibitor
(2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a) Antidepressant-like Agent
6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid Antimicrobial Agent
Compound I23 Antioomycete Agent
Compound 32 Tubulin Polymerization Inhibitor
Compound 3b Leucine Aminopeptidase Inhibitor
3,4-dihydro-2(1H) isoquinoline carboxamidine Antihypertensive Agent
8-fluoro-3,4-dihydroisoquinoline Synthetic Intermediate
1,2,3,4-tetrahydroisoquinoline (THIQ) Reduced form of Dihydroisoquinoline
Aporphine Alkaloids Class of Natural Products
(+)-Salsolidine Natural Product
Dysoxylum Alkaloids Class of Natural Products

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of the 3,4-dihydroisoquinoline (B110456) core has traditionally been dominated by classic reactions like the Bischler–Napieralski and Pictet-Spengler syntheses. rsc.orgpharmaguideline.com However, current research is intensely focused on developing more efficient, sustainable, and versatile methods.

A significant advancement is the modification of the Bischler–Napieralski reaction to create a more convergent synthesis. One such method employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a tandem annulation from more readily available phenylethanols and nitriles. acs.orgorganic-chemistry.org This approach avoids the multi-step pre-formation of N-arylethyl amides required in the traditional linear synthesis. acs.org

Transition-metal catalysis represents another major frontier. Rhodium(III)-catalyzed [4+2] annulation reactions, for instance, have been developed to construct 3,4-dihydroisoquinoline derivatives from simple precursors like 3-aryl-5-isoxazolones and maleimides, forming C-C and C-N bonds simultaneously in a highly atom-efficient manner. researchgate.netacs.orgresearchgate.net These catalytic methods often tolerate a wide variety of functional groups and can be scaled up effectively. researchgate.netacs.org

In the pursuit of green chemistry, biocatalysis is emerging as a powerful and sustainable alternative. nih.gov Research into multi-enzyme cascades demonstrates the potential for producing complex tetrahydroisoquinolines, the reduced analogs of dihydroisoquinolines, under mild, environmentally friendly conditions. rwth-aachen.de Enzymes such as norcoclaurine synthase and carboxylate reductases can be employed in sequential or one-pot processes, starting from potentially renewable materials like substituted benzoic acids. rwth-aachen.denih.gov

Methodology Traditional Approach (e.g., Classic Bischler-Napieralski) Emerging Approach Key Advantages of Emerging Approach
Strategy Linear SynthesisConvergent Synthesis, CatalysisFewer steps, increased overall yield, use of simpler starting materials. acs.org
Reagents Dehydrating agents (e.g., P₂O₅, POCl₃). rsc.orgTransition-metal catalysts (e.g., Rh(III), Ru(II)), Tf₂O. acs.orgacs.orgorganic-chemistry.orgMilder reaction conditions, higher efficiency, and functional group tolerance. acs.orgresearchgate.net
Sustainability Often requires harsh conditions and stoichiometric reagents.Biocatalytic cascades using enzymes. rwth-aachen.deUse of renewable resources, mild aqueous conditions, high stereoselectivity. rwth-aachen.denih.gov

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding precisely how 3,4-dihydroisoquinoline derivatives interact with their biological targets is crucial for designing more potent and selective therapeutic agents. Future research is leveraging a combination of computational and experimental techniques to illuminate these interactions at the atomic level.

Molecular docking and simulation are powerful in silico tools for this purpose. nih.gov For example, in the development of novel inhibitors for Poly(ADP-ribose) polymerase (PARP), docking simulations have been used to analyze the binding pose of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives within the enzyme's active site. nih.gov These studies revealed key hydrophobic contacts with residues like Met890 and Tyr889, providing a rationale for observed structure-activity relationships (SAR). nih.gov Similarly, simulations have identified crucial hydrogen bonding and hydrophobic interactions between 3,4-dihydroisoquinoline-based inhibitors and essential amino acid residues in the active site of leucine (B10760876) aminopeptidase (B13392206). mdpi.com

Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are being used to provide a more quantitative analysis of binding energy, helping to explain subtle differences in potency between closely related analogs. nih.gov These computational approaches are invaluable for guiding the rational design of new compounds by predicting how structural modifications will affect target binding. nih.govnih.gov Iterative cycles of synthesis, biological testing, and in silico modeling allow for the rapid optimization of lead compounds. nih.gov

Target Example Key Interacting Residues Types of Interaction Significance
PARP1 Tyr896, Ala898, Phe897, Met890, Tyr889, Val762Hydrophobic contacts, enhanced by specific substitutions (e.g., fluorine). nih.govGuides the design of potent and selective PARP inhibitors for cancer therapy. nih.gov
Leucine Aminopeptidase Not specifiedHydrophobic and hydrogen-bonding interactions. mdpi.comEssential for designing inhibitors with potential antiproliferative activity. mdpi.comnih.gov
STING Not specifiedCovalent binding to the transmembrane domain is hypothesized. nih.govProvides a mechanistic basis for developing novel anti-inflammatory agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery by accelerating the identification and optimization of novel therapeutic candidates. For the 3,4-dihydroisoquinoline scaffold, these computational techniques are being applied to screen vast chemical spaces and predict biological activity.

One primary application is virtual screening, where large compound databases like ZINC and PubChem are computationally searched to identify molecules containing the 3,4-dihydroisoquinoline core that are likely to bind to a specific target. mdpi.com In one study targeting leucine aminopeptidase, an initial search yielded over 12,000 compounds from the ZINC database alone, which were then filtered and docked into the target protein to find promising hits. mdpi.com

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models are being developed to correlate the structural features of 3,4-dihydroisoquinoline derivatives with their biological activity. nih.govdoaj.org These models, once validated, can accurately predict the potency of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. nih.govrsc.org

Computational combinatorial chemistry (CCC) is another emerging area, used to generate enormous virtual libraries of novel compounds. mdpi.com By analyzing crystal structures, researchers can identify how the 1,2,3,4-tetrahydroisoquinoline (B50084) (a related scaffold) binds to a target like CD44. mdpi.comresearchgate.net This information is then used to create a pharmacophore model, and CCC is employed to build libraries of over 168,000 new molecules that fit the model, leading to the in silico design of entirely new potential antagonists. mdpi.com

Exploration of Novel Therapeutic Areas and Biological Targets

While the 3,4-dihydroisoquinoline framework is known for certain activities, ongoing research is uncovering its potential across a wide range of new therapeutic areas. The versatility of this scaffold allows for its adaptation to interact with novel biological targets.

Recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) protein. nih.gov Overactivation of the STING pathway is implicated in autoimmune diseases, and these novel inhibitors have demonstrated robust anti-inflammatory efficacy in preclinical models, including cisplatin-induced acute kidney injury. nih.gov

The scaffold is also being explored for its potential in oncology through the inhibition of PARP1 and PARP2, enzymes critical for DNA repair. nih.gov Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as NAD+ mimetics that show promise as druglike PARP inhibitors. nih.gov

Beyond human health, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown significant antioomycete activity against the plant pathogen Pythium recalcitrans, outperforming a commercial fungicide in laboratory tests. rsc.org This highlights a potential application in agriculture. The broad biological potential of the related tetrahydroisoquinoline core has also been demonstrated in areas such as antibacterial, antimalarial, and antitubercular research, suggesting that the 3,4-dihydroisoquinoline scaffold may also be effective in these domains. rsc.orgnih.gov

Novel Biological Target/Application Therapeutic Area / Field Example Derivative Class Reference
Stimulator of Interferon Genes (STING)Autoimmune/Inflammatory Diseases3,4-Dihydroisoquinoline-2(1H)-carboxamides nih.gov
Poly(ADP-ribose) Polymerase (PARP)Oncology1-Oxo-3,4-dihydroisoquinoline-4-carboxamides nih.gov
Pythium recalcitrans (Oomycete)Agriculture (Fungicide)3,4-Dihydroisoquinolin-1(2H)-ones rsc.org
Leucine AminopeptidaseOncologyGeneral 3,4-dihydroisoquinoline scaffold mdpi.comnih.gov

Advanced Characterization of Solid-State Forms and Salt Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API), such as 3,4-dihydroisoquinoline hydrochloride, are critical as they influence key physicochemical attributes like solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial area of investigation for any drug candidate.

Future research will require a focus on the comprehensive characterization of the solid-state forms of this compound and other salts. Different polymorphs or salt forms can arise from variations in the manufacturing process and can have significantly different properties. Therefore, the identification and control of the desired solid form are essential for ensuring consistent product quality and performance.

Advanced analytical techniques are employed to study and differentiate these solid-state forms. These include X-ray powder diffraction (XRPD) for identifying crystal structures, differential scanning calorimetry (DSC) for analyzing thermal properties and phase transitions, and thermogravimetric analysis (TGA) for assessing thermal stability. A deeper understanding of the crystal engineering and polymorphism of 3,4-dihydroisoquinoline salts will be vital for optimizing formulation development and ensuring the regulatory approval of future therapeutics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dihydroisoquinoline hydrochloride, and how do they differ in experimental design?

  • Answer: The Bischler-Napieralski synthesis is a primary method, involving β-phenylethylamine derivatization with acyl chlorides followed by cyclization using P2_2O5_5 or POCl3_3 to yield 3,4-dihydroisoquinolines. Aromatization to isoquinolines can be achieved via Pd/C heating . Alternative routes include the Pictet-Spengler reaction (acid-catalyzed cyclization of β-arylethylamines with aldehydes) and the Pomeranz-Fritsch method (cyclization of benzylaminoacetaldehyde derivatives) . Notably, POCl3_3 may degrade acid-sensitive substrates, making oxalyl chloride/FeCl3_3 preferable for certain cases .

Q. What analytical techniques are recommended for characterizing this compound and validating purity?

  • Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds (as per regulatory guidelines) and Gas Chromatography (GC) are standard for purity assessment . Deuterated analogs (e.g., 6,7-D6_6-dimethoxy derivatives) require isotope-specific validation for applications in pharmacokinetic studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer: Adhere to SDS guidelines: use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid prolonged storage due to degradation risks. The compound is classified as WGK 3 (highly water-polluting) and may cause skin/eye irritation (Hazard Class 2) . Dispose of waste via certified hazardous material handlers, complying with federal and local regulations .

Advanced Research Questions

Q. How can enantioselective hydrogenation of 3,4-Dihydroisoquinoline derivatives be optimized for pharmaceutical intermediates?

  • Answer: Iridium catalysts with P-trifluoromethyl ligands (e.g., Xyliphos-derived ligands) enable high enantiomeric excess (ee) in hydrogenating 1-substituted 3,4-dihydroisoquinolinium salts. Key parameters include substrate-to-catalyst (S/C) ratios >100 and temperatures between 25–50°C . Ruthenium-arene-diamine complexes also facilitate asymmetric transfer hydrogenation (ATH) of cyclic imines, with optimal selectivity achieved at 0.1 M substrate concentration and 40°C .

Q. What novel photocatalytic methods exist for sustainable production of 3,4-Dihydroisoquinoline?

  • Answer: Noble metal-free MoS2_2/ZnIn2_2S4_4 nanocomposites enable acceptorless semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline under blue LED light, achieving >90% conversion efficiency. This method avoids traditional stoichiometric oxidants and operates at ambient conditions .

Q. How should researchers address contradictions in reported synthesis efficiencies for sensitive substrates?

  • Answer: Conflicting data often arise from substrate-specific reactivity. For example, POCl3_3-based cyclization fails with acid-sensitive substrates (e.g., (Z)-N-styrylcyclohexanecarboxamide), whereas oxalyl chloride/FeCl3_3 or low-temperature protocols (e.g., 0°C in DCM) improve yields . Comparative kinetic studies (NMR monitoring) are recommended to identify optimal conditions .

Q. What are the degradation pathways of this compound under environmental conditions, and how can they be analyzed?

  • Answer: Photocatalytic degradation using MgIn2_2S4_4/ZnIn2_2S4_4 heterostructures efficiently breaks down tetracycline hydrochloride analogs under visible light, with pH stability across 3–11. Liquid Chromatography-Mass Spectrometry (LC-MS) identifies intermediate byproducts, while total organic carbon (TOC) analysis quantifies mineralization efficiency .

Methodological Notes

  • Synthesis Optimization: Prioritize Bischler-Napieralski for 1-substituted derivatives and photocatalytic routes for sustainability .
  • Characterization: Cross-validate NMR (δ 7–8 ppm for aromatic protons) with HRMS for molecular ion confirmation .
  • Safety: Regularly update SDS for stored batches and monitor degradation via HPLC .

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